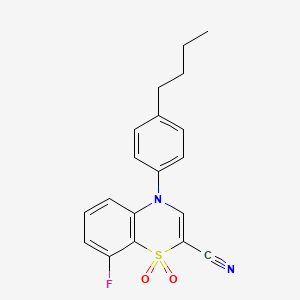

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with:

- A 4-butylphenyl group at position 4, contributing steric bulk and lipophilicity.

- A fluoro substituent at position 8, enhancing electronic effects and metabolic stability.

- A carbonitrile group at position 2, which may influence binding interactions.

- Two sulfonyl oxygen atoms (1,1-dioxide), polarizing the thiazine ring.

Properties

IUPAC Name |

4-(4-butylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-2-3-5-14-8-10-15(11-9-14)22-13-16(12-21)25(23,24)19-17(20)6-4-7-18(19)22/h4,6-11,13H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIDMSDPQRJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine ring, followed by the introduction of the butylphenyl group and the fluorine atom. Common reagents used in these reactions include halogenating agents, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nitriles, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its ability to participate in substitution and reduction reactions.

Biology

-

Antimicrobial Activity : Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Compound Antimicrobial Activity Target Organisms 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Moderate to High Various bacterial strains - Anticancer Potential : The compound has been explored for its anticancer properties. It may act by modulating specific molecular targets associated with cancer progression. Preliminary studies suggest that certain benzothiazine derivatives can inhibit tumor growth in various cancer cell lines .

Medicine

- Therapeutic Agent Development : Ongoing research focuses on evaluating the therapeutic potential of this compound against diseases such as cancer and infectious diseases. Its mechanism may involve binding to specific enzymes or receptors, thereby altering their activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in PubMed explored the synthesis of various benzothiazine derivatives and their antimicrobial screening against a panel of bacterial strains. Compounds similar to this compound demonstrated promising antimicrobial activity .

- Another research article focused on the anticancer effects of benzothiazines, indicating that compounds within this class could inhibit tumor growth effectively in vitro. The study emphasized the need for further exploration into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their substituent differences are summarized below:

Key Observations:

- Position 7/8 Halogenation : The 8-fluoro substituent in the target compound may confer metabolic stability over 7-chloro analogs (e.g., 3a, 3f), as fluorine resists oxidative degradation .

- Position 3 Modifications: Amino or alkyl groups at position 3 (e.g., 3f, 3a) are critical for K(ATP) channel activation, whereas the target compound lacks such substituents, suggesting divergent pharmacological effects.

Pharmacological Activity

In Vitro and In Vivo Effects:

- Fluorine at position 8 may enhance selectivity for pancreatic β-cells over cardiovascular tissues.

- 3f (7-chloro-3-isopropylamino): Activates K(ATP) channels, hyperpolarizes β-cell membranes, and inhibits glucose-stimulated insulin release in vitro. Patch-clamp studies confirm enhanced Kir6.2/SUR1 currents .

- 3a (7-chloro-3-methyl): Reduces insulin secretion in rat islets and lowers plasma insulin in vivo. Intravenous administration in rats decreases blood pressure, indicating systemic K(ATP) activation .

- Ethoxyphenyl Analog (): No pharmacological data are reported, but the ethoxy group’s electron-donating properties could alter receptor binding kinetics.

Activity Trends:

- Chlorine at position 7 (3a, 3f) correlates with potent insulin inhibition, while fluorine at position 8 (target compound) may shift activity toward tissue-specific effects.

- Bulky 4-substituents (butylphenyl vs. ethoxyphenyl) likely influence bioavailability and half-life due to steric and solubility differences.

Comparison with Thiadiazine Derivatives

A related class, 6-chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides, demonstrates selective K(ATP) activation in pancreatic β-cells. Differences include:

- Core Structure : Thiadiazine vs. benzothiazine, altering ring electronics and conformational flexibility.

- Potency : Thiadiazines exhibit higher selectivity but lower metabolic stability due to sulfur-rich cores .

Biological Activity

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a butylphenyl group, a fluorine atom, and a benzothiazine ring system, has attracted significant interest in biological research due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit notable antimicrobial activity. A study focused on various 4H-1,4-benzothiazine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results in inhibiting bacterial growth .

Anticancer Potential

Benzothiazines have also been explored for their anticancer properties. The compound's mechanism of action may involve the modulation of specific molecular targets associated with cancer progression. Research has highlighted the ability of certain benzothiazine derivatives to inhibit tumor growth in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, benzothiazine derivatives have been investigated for their anti-inflammatory effects. The interaction of these compounds with inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the benzothiazine ring can significantly influence their pharmacological properties. For instance, the presence of a butylphenyl group and fluorine atom in this compound enhances its biological efficacy compared to other analogues .

Table: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thereby slowing down progression.

- Receptor Modulation : It could activate or inhibit receptors that trigger beneficial cellular responses.

These mechanisms highlight the compound's potential as a therapeutic agent across various medical fields.

Case Study 1: Antimicrobial Screening

A series of studies evaluated the antimicrobial efficacy of benzothiazine derivatives including this compound. The results indicated that specific modifications to the benzothiazine structure led to enhanced antibacterial activity against common pathogens .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that certain benzothiazines can induce apoptosis in cancer cells. The incorporation of specific functional groups has been shown to increase cytotoxicity against various cancer types, suggesting a promising avenue for drug development targeting malignant cells .

Q & A

Basic: What synthetic methodologies are recommended for 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how are reaction conditions optimized?

Answer:

The compound is synthesized via a multi-step route involving cyclization and functionalization. Key steps include:

- Cyclization of precursors : A thioamide intermediate is generated from a substituted benzothiazine backbone, followed by oxidation to introduce the 1,1-dioxide moiety .

- Fluorination and nitrile introduction : Fluorine is introduced via electrophilic substitution, while the carbonitrile group is added using cyanating agents under controlled pH and temperature .

- Critical parameters : Reaction temperature (60–80°C for oxidation), solvent choice (e.g., DMF for nitrile incorporation), and catalyst selection (e.g., palladium for cross-coupling with the 4-butylphenyl group) .

- Optimization : Use design of experiments (DoE) to assess variables like reaction time and molar ratios. Monitor intermediates via TLC or HPLC to minimize byproducts .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Core techniques :

- NMR : H/C NMR confirms substituent positions (e.g., fluoro at C8, butylphenyl at C4). Aromatic proton splitting patterns distinguish regioisomers .

- MS (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 413.08) and detects trace impurities .

- XRD : Resolves ambiguity in crystal packing, especially for the 1,1-dioxide conformation .

- HPLC-PDA : Quantifies purity (>98% for pharmacological studies) using EP impurity standards (e.g., MM0939.05 for related analogs) .

Contradiction resolution : If NMR signals conflict with computational predictions (e.g., DFT), validate via 2D NMR (COSY, NOESY) or isotopic labeling .

Advanced: What pharmacological mechanisms are proposed for this compound, and how are target-specific assays designed?

Answer:

- Mechanism : Acts as a potent ATP-sensitive potassium (K) channel activator, validated in pancreatic β-cells and vascular smooth muscle. The 8-fluoro group enhances binding affinity to SUR1 subunits .

- Assay design :

- In vitro : Patch-clamp electrophysiology on HEK293 cells expressing K channels. EC is calculated via dose-response curves (0.1–10 μM) .

- In vivo : Glucose tolerance tests in diabetic rodent models to assess insulin secretion modulation .

- Specificity controls : Compare activity against non-fluorinated analogs and use channel blockers (e.g., glibenclamide) to confirm target engagement .

Advanced: How should researchers address contradictions in reported biological activities (e.g., conflicting EC50_{50}50 values)?

Answer:

- Source analysis : Compare assay conditions (e.g., cell line variability: INS-1 vs. MIN6 β-cells) .

- Standardization : Use internal reference compounds (e.g., diazoxide) to calibrate activity across labs .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-study variability. Replicate experiments under harmonized protocols (pH 7.4, 37°C, 5% CO) .

- Orthogonal assays : Validate results via fluorometric imaging plate reader (FLIPR) assays for calcium flux, which indirectly reflects K activity .

Intermediate: What strategies ensure high purity (>99%) and impurity profiling for this compound?

Answer:

- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

- Impurity identification :

- LC-MS/MS : Detect sulfoxide byproducts (e.g., m/z 429.10, suggesting overoxidation) .

- NMR spiking : Add EP impurity standards (e.g., MM0939.08 for brominated analogs) to isolate unknown peaks .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis of the nitrile group .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Answer:

- Key modifications :

- Fluorine position : 8-Fluoro maximizes K activation; 6-fluoro analogs show 50% reduced activity .

- Butylphenyl chain : Longer alkyl chains (e.g., pentyl) reduce solubility but improve membrane partitioning .

- Nitrile replacement : Carboxamide derivatives retain activity but exhibit slower kinetics .

- Computational modeling : Docking studies (e.g., AutoDock Vina) identify hydrophobic interactions between the butyl group and SUR1 residues .

- In vitro validation : Synthesize focused libraries (10–20 derivatives) and test in parallel using high-throughput electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.